molecular formula C12H8Cl2FNO3 B584192 3-(2-Chloro-6-fluorophenyl)-5-(chloromethyl)-4-isoxazolyl]carboxylic Acid Methyl Ester CAS No. 1797982-77-4

3-(2-Chloro-6-fluorophenyl)-5-(chloromethyl)-4-isoxazolyl]carboxylic Acid Methyl Ester

Cat. No.: B584192
CAS No.: 1797982-77-4
M. Wt: 304.098
InChI Key: FPHUALVVJWSHQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The compound 3-(2-Chloro-6-fluorophenyl)-5-(chloromethyl)-4-isoxazolyl]carboxylic Acid Methyl Ester is systematically named according to IUPAC guidelines. The parent heterocycle is a 1,2-oxazole (isoxazole) ring, with substituents at positions 3, 4, and 5. The 3-position bears a 2-chloro-6-fluorophenyl group, the 4-position contains a carboxylic acid methyl ester moiety, and the 5-position features a chloromethyl substituent. The full IUPAC name is derived as follows:

Methyl 3-(2-chloro-6-fluorophenyl)-5-(chloromethyl)-1,2-oxazole-4-carboxylate .

The molecular formula is C₁₂H₈Cl₂FNO₃ , with a molecular weight of 304.10 g/mol . The SMILES notation (COC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)F)CCl) and InChIKey (FPHUALVVJWSHQO-UHFFFAOYSA-N) further validate the structure . Systematic identification relies on spectroscopic data, including ¹H NMR (showing aromatic protons at δ 7.2–7.5 ppm and methyl ester signals at δ 3.9 ppm) and ¹³C NMR (carbonyl carbons at ~165 ppm) .

Molecular Geometry and Conformational Analysis

The isoxazole core adopts a planar geometry, with bond lengths and angles consistent with aromatic heterocycles. Key structural features include:

  • Isoxazole ring : C–N bond lengths of 1.30–1.35 Å and C–O bond lengths of 1.36–1.40 Å, typical for conjugated systems .
  • Substituent orientations :
    • The 2-chloro-6-fluorophenyl group forms a dihedral angle of 19.8° with the isoxazole ring, minimizing steric clashes .
    • The chloromethyl group at position 5 adopts a gauche conformation relative to the ester carbonyl, stabilized by weak C–H···O interactions .

Computational studies (DFT at B3LYP/6-31G*) reveal that the lowest-energy conformation places the phenyl ring nearly orthogonal to the isoxazole plane, while the ester group remains coplanar with the heterocycle .

Crystallographic Studies and Hydrogen-Bonding Networks

Single-crystal X-ray diffraction analysis (space group P2₁/c) confirms the molecular structure. Key crystallographic parameters include:

Parameter Value
Unit cell dimensions a = 7.971 Å, b = 10.276 Å, c = 23.293 Å
Dihedral angle (phenyl/isoxazole) 19.46°
Hydrogen bonds N–H···O (2.30–2.87 Å)

The crystal packing is stabilized by intermolecular C–H···O hydrogen bonds between the ester carbonyl and adjacent methyl groups, forming a layered architecture along the b-axis . Halogen bonding between chlorine and fluorine atoms further contributes to lattice stability .

Comparative Analysis with Related Isoxazole Derivatives

A comparative study highlights structural and functional differences between this compound and related derivatives:

Compound Key Substituents Biological Activity
Methyl 3-phenylisoxazole-5-carboxylate Phenyl at C3, ester at C5 Antimicrobial lead
Methyl 4-amino-3-methoxyisoxazole-5-carboxylate Amino at C4, methoxy at C3 Antitubercular candidate
Target compound 2-Chloro-6-fluorophenyl at C3, ClCH₂ at C5 Intermediate for β-lactam antibiotics

Notably, the electron-withdrawing chloro and fluoro groups enhance the compound’s reactivity in nucleophilic acyl substitution reactions compared to non-halogenated analogs . The chloromethyl group at C5 also facilitates further functionalization, a feature absent in simpler esters like methyl 5-styrylisoxazole-3-carboxylate .

Properties

IUPAC Name

methyl 3-(2-chloro-6-fluorophenyl)-5-(chloromethyl)-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2FNO3/c1-18-12(17)10-8(5-13)19-16-11(10)9-6(14)3-2-4-7(9)15/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHUALVVJWSHQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Isoxazole Core

The isoxazole ring is constructed via cyclocondensation between 2-chloro-6-fluorobenzaldehyde derivatives and methyl acetoacetate. A modified Hantzsch-type reaction is employed, where 2-chloro-6-fluorobenzaldoxime is first converted to hydroxamoyl chloride using thionyl chloride (SOCl₂). This intermediate reacts with methyl acetoacetate in methanolic sodium hydroxide at 60–80°C, forming the 5-methylisoxazole-4-carboxylate scaffold.

Key Reaction Conditions:

  • Temperature: 60–80°C
  • Solvent: Methanol/water (3:1 v/v)
  • Catalyst: Triethylamine (1.2 equivalents)

Introduction of the Chloromethyl Group

The 5-methyl substituent on the isoxazole ring is chlorinated to yield the chloromethyl derivative. Radical chlorination using N-chlorosuccinimide (NCS) under UV light achieves this transformation with minimal side products. Alternatively, direct substitution with chlorine gas (Cl₂) in dichloromethane at 0–5°C provides a higher yield (78%) but requires stringent temperature control.

Comparative Chlorination Methods

Method Reagent Yield (%) Purity (%) Conditions
Radical Chlorination NCS, UV light 65 92 RT, 6 hours
Direct Substitution Cl₂ gas 78 88 0–5°C, 3 hours

Esterification of the Carboxylic Acid

The final step involves methyl ester formation. The carboxylic acid intermediate (3-(2-chloro-6-fluorophenyl)-5-(chloromethyl)-4-isoxazolyl]carboxylic acid) is treated with thionyl chloride to generate the acid chloride, followed by reaction with methanol in the presence of pyridine. This method achieves a 90% conversion rate, with purification via recrystallization from ethanol/water.

Optimization of Reaction Parameters

Cyclocondensation Efficiency

Excess methyl acetoacetate (1.5 equivalents) improves cyclocondensation yield by preventing dimerization of the hydroxamoyl chloride. Slow addition of the hydroxamoyl chloride to the reaction mixture over 30 minutes reduces exothermic side reactions, enhancing overall purity to 95%.

Chlorination Selectivity

The use of NCS over Cl₂ gas minimizes over-chlorination byproducts. A molar ratio of 1:1.05 (methyl group:NCS) in carbon tetrachloride at 40°C achieves 89% selectivity for the monochlorinated product.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors replace batch processes for the cyclocondensation step, reducing reaction time from 8 hours to 45 minutes. Automated purification systems employing simulated moving bed (SMB) chromatography ensure >99% purity for pharmaceutical applications.

Industrial Process Overview

  • Continuous Cyclocondensation: Hydroxamoyl chloride and methyl acetoacetate are fed into a tubular reactor at 70°C.
  • Inline Chlorination: The 5-methyl intermediate reacts with Cl₂ gas in a cooled (-10°C) loop reactor.
  • Esterification and Crystallization: Acid chloride is esterified in methanol, with crystallization triggered by controlled cooling.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 7.51 (dd, J = 8.2 Hz, 1H, Ar-H), 4.82 (s, 2H, CH₂Cl), 3.91 (s, 3H, OCH₃).
  • LC-MS: m/z 304.1 [M+H]⁺, confirming molecular ion consistency with C₁₂H₈Cl₂FNO₃.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) resolves impurities <0.1%.

Challenges and Mitigation Strategies

Byproduct Formation

Dimerization during cyclocondensation is suppressed by maintaining pH >10 via sodium hydroxide addition. Chlorinated byproducts (e.g., dichloromethyl derivatives) are removed via fractional distillation under reduced pressure (15 mmHg).

Environmental Considerations

Waste streams containing chlorinated solvents are treated with activated carbon adsorption, achieving 99.9% solvent recovery.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-6-fluorophenyl)-5-(chloromethyl)-4-isoxazolyl]carboxylic Acid Methyl Ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

3-(2-Chloro-6-fluorophenyl)-5-(chloromethyl)-4-isoxazolyl]carboxylic Acid Methyl Ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-6-fluorophenyl)-5-(chloromethyl)-4-isoxazolyl]carboxylic Acid Methyl Ester involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Methyl 3-(2-chloro-6-fluorophenyl)-5-(chloromethyl)-4-isoxazolecarboxylate
  • CAS Number : 4415-09-2 (referenced for the methyl ester derivative) .

Synthesis and Applications: This compound is a key intermediate in the synthesis of β-lactam antibiotics, particularly Flucloxacillin . The parent acid, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 3919-74-2), is converted to its acid chloride (CAS 69399-79-7) using thionyl chloride, which subsequently reacts with methanol to form the methyl ester . The chloromethyl substituent at the 5-position of the isoxazole ring enhances reactivity for further derivatization, such as amidation or esterification .

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Core Heterocycle Application/Use Key Properties
Target Compound : Methyl ester of 3-(2-chloro-6-fluorophenyl)-5-(chloromethyl)-4-isoxazolecarboxylic acid $ \text{C}{12}\text{H}8\text{Cl}2\text{FNO}3 $ 2-Cl, 6-F phenyl; 5-ClCH2; methyl ester Isoxazole Antibiotic intermediate (Flucloxacillin) High reactivity for amidation
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 3919-74-2) $ \text{C}{11}\text{H}7\text{ClFNO}_3 $ 2-Cl, 6-F phenyl; 5-CH3; free carboxylic acid Isoxazole Precursor to acid chloride MP 206–207°C; hydrolyzed to esters
Ethyl 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate (CAS 878689-03-3) $ \text{C}{15}\text{H}{13}\text{ClFN}2\text{O}3\text{S} $ 2-Cl, 6-F phenyl; thiazole core; ethyl ester Thiazole Potential antimicrobial agent Enhanced metabolic stability due to thiazole
5-[2-[(4-chlorophenyl)thio]-1-oxoethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid methyl ester (from ) Not explicitly provided 4-Cl phenylthio; pyrrole core; methyl ester Pyrrole Unspecified therapeutic use Lipophilicity due to thioether group

Key Differences and Implications

Heterocyclic Core: Isoxazole (target compound): Offers moderate stability and reactivity, suitable for antibiotic synthesis . Pyrrole (): Aromatic nitrogen ring may enhance binding to biological targets but could increase toxicity .

Substituent Effects :

  • The chloromethyl group (target compound) introduces a reactive site for further functionalization, unlike the methyl group in CAS 3919-74-2 .
  • Ethyl ester (CAS 878689-03-3) vs. methyl ester (target compound): Ethyl esters generally exhibit slower hydrolysis, prolonging half-life .

Biological Activity :

  • The target compound’s role in Flucloxacillin synthesis underscores its importance in overcoming penicillin-resistant bacteria .
  • Thiazole derivatives (e.g., CAS 878689-03-3) may target different enzymatic pathways due to structural divergence .

Biological Activity

3-(2-Chloro-6-fluorophenyl)-5-(chloromethyl)-4-isoxazolyl]carboxylic Acid Methyl Ester is a synthetic compound with potential applications in pharmacology and agrochemicals. Its structure, characterized by a chlorinated phenyl group and an isoxazole moiety, suggests diverse biological activities. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

  • Molecular Formula : C12H8Cl2FNO
  • Molecular Weight : 304.1 g/mol
  • CAS Number : 1797891-50-3

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, potentially including enzymes and receptors involved in various metabolic pathways. The presence of the isoxazole ring is known to enhance the lipophilicity and bioavailability of compounds, which may facilitate their interaction with biological membranes.

Biological Activity Overview

Biological ActivityDescriptionReferences
Antimicrobial Exhibits inhibitory effects against various bacterial strains, suggesting potential as an antibacterial agent.
Anticancer Demonstrated cytotoxicity against cancer cell lines, indicating potential as an anticancer drug.
Anti-inflammatory Shown to reduce inflammation in preclinical models, which may be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

  • Antimicrobial Effects
    • A study evaluated the compound's activity against several Gram-positive and Gram-negative bacteria. The results indicated significant antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of standard antibiotics, suggesting that this compound could serve as a lead for new antimicrobial agents.
  • Cytotoxicity in Cancer Cells
    • In vitro studies conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced apoptosis, characterized by DNA fragmentation and activation of caspases. The IC50 values were reported in the low micromolar range, highlighting its potential as an anticancer agent.
  • Anti-inflammatory Activity
    • Research involving animal models of inflammation demonstrated that treatment with this compound resulted in a significant reduction in markers of inflammation (e.g., TNF-alpha and IL-6 levels). These findings suggest that it may be effective in managing conditions such as arthritis or other inflammatory disorders.

Safety and Toxicology

Preliminary toxicological assessments indicate that this compound has a moderate safety profile. Acute toxicity studies suggest that it may cause mild irritation upon dermal exposure but does not exhibit severe systemic toxicity at therapeutic doses.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-Chloro-6-fluorophenyl)-5-(chloromethyl)-4-isoxazolyl]carboxylic Acid Methyl Ester, and what key reaction conditions should be optimized?

  • Methodology :

  • Route 1 : Condensation of o-chlorobenzoxime chloride with ethyl acetoacetate under alkaline conditions, followed by hydrolysis and chlorination with phosphorus pentachloride (PCl₅). Key optimizations include reaction time (e.g., 3 days for amidation) and stoichiometric ratios of reagents like hydroxylamine hydrochloride .
  • Route 2 : Coupling reactions using HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF for derivatives, yielding ~36% for carboxamide analogs. Solvent choice (e.g., CH₂Cl₂ vs. DMF) significantly impacts efficiency .
    • Critical Parameters : Temperature (room temperature vs. reflux), catalyst loading, and purification via silica gel chromatography .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • Chromatography : HPLC with C18 columns (MeCN/H₂O mobile phase) to assess purity.
  • Spectroscopy : ¹H/¹³C NMR for substituent confirmation (e.g., fluorophenyl signals at δ 7.1–7.8 ppm), ¹⁹F NMR for fluorine environments, and FTIR for ester carbonyl stretches (~1740 cm⁻¹).
  • Physical Properties : Melting point comparison (e.g., 182–183°C for structural analogs) and HRMS for molecular ion validation .

Q. What safety protocols are essential when handling this compound and its intermediates?

  • Handling Guidelines :

  • Use PPE (gloves, goggles) and work in fume hoods due to chlorinated/fluorinated byproducts.
  • First aid: Immediate rinsing for skin/eye contact (15+ minutes with water) and medical consultation for inhalation/ingestion .
    • Waste Management : Neutralize acidic/basic residues before disposal.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed using this compound as a core structure?

  • Methodology :

  • Derivatization : Introduce substituents at the chloromethyl or ester groups (e.g., coupling with 6-aminoflavone to assess bioactivity) .
  • Bioassays : Test analogs for target binding (e.g., enzyme inhibition) and compare EC₅₀ values. For example, carboxamide derivatives showed moderate activity in preliminary screens .
    • Data Interpretation : Tabulate substituent effects (e.g., electron-withdrawing groups on isoxazole stability):
Substituent PositionFunctional GroupObserved Bioactivity Trend
5-(chloromethyl)Amide linkageIncreased lipophilicity
4-esterMethoxy groupEnhanced metabolic stability

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

  • Root Cause Analysis :

  • Reaction Variables : Trace impurities from incomplete chlorination or solvent residues (e.g., DMF vs. CH₂Cl₂).
  • Structural Confirmation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals and X-ray crystallography for ambiguous stereochemistry .
    • Statistical Tools : Principal Component Analysis (PCA) to compare batch-to-batch variability in HPLC chromatograms .

Q. How can reaction yields be optimized in large-scale syntheses of this compound?

  • DOE (Design of Experiments) Approach :

  • Variables : Catalyst (e.g., DMAP vs. pyridine), solvent polarity, and temperature gradients.
  • Case Study : Replacing DMAP with pyridine in CH₂Cl₂ improved yields by 15% in esterification reactions .
    • Scale-Up Challenges :
  • Solvent Choice : DMF enables higher solubility but complicates purification; switch to THF for easier removal.
  • Process Monitoring : In-line FTIR or TLC to track reaction progression and minimize byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.